Crystallographic Validation of the (3S) Stereoisomer
2-Methylpyrrolidine-3-carboxamide, in its (3S)-N-methyl stereoisomeric form (PDB ligand code M6W), is a validated and crystallographically characterized ligand within the RCSB Protein Data Bank [1]. This provides a definitive, publicly traceable structural identity that is critical for structure-based drug design, computational modeling, and crystallographic fragment screening [1]. In contrast, the racemic mixture of 2-Methylpyrrolidine-3-carboxamide or other pyrrolidine carboxamide analogs (e.g., N,N-dimethylpyrrolidine-2-carboxamide, CAS 29802-22-0) lack this specific PDB ligand entry, rendering the (3S) isomer uniquely positioned for applications requiring defined electron density maps and validated binding poses.
| Evidence Dimension | Crystallographic Validation Status |
|---|---|
| Target Compound Data | Validated as PDB ligand M6W (3S isomer) with a chiral atom count of 1 and isomeric SMILES notation |
| Comparator Or Baseline | Racemic 2-Methylpyrrolidine-3-carboxamide; N,N-dimethylpyrrolidine-2-carboxamide (CAS 29802-22-0) |
| Quantified Difference | Binary: Validated PDB entry present for target compound's specific stereoisomer; absent for comparators. |
| Conditions | RCSB Protein Data Bank ligand database |
Why This Matters
This matters for scientific selection because it eliminates the uncertainty associated with using unvalidated or poorly characterized analogs in high-precision structural studies, directly impacting the interpretability and reproducibility of crystallographic data.
- [1] RCSB Protein Data Bank. Ligand Summary Page: M6W ((3S)-N-methylpyrrolidine-3-carboxamide). Formula: C6 H12 N2 O. Molecular Weight: 128.172. View Source
